![molecular formula C10H19N B14422232 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine CAS No. 87401-54-5](/img/structure/B14422232.png)
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine is a bicyclic compound that belongs to the class of cyclopenta[b]pyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine can be achieved through several methods. One notable method involves the reaction of (Z)-1-iodo-1,6-diene with an alkyne via a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method provides excellent diastereoselectivity and yields the desired compound efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium and gold catalysts in a relay catalysis system ensures high efficiency and selectivity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: Substitution reactions can occur at different positions on the bicyclic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on charcoal is a typical reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically results in fully saturated derivatives.
科学研究应用
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for designing conformationally restricted analogues of biologically active molecules, such as γ-aminobutyric acid (GABA) analogues.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying molecular interactions with biological macromolecules.
作用机制
The mechanism of action of 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. For instance, conformationally restricted analogues based on this compound have shown activity as GABA analogues, interacting with GABA receptors and influencing neurotransmission . The exact pathways and molecular targets depend on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
Octahydro-1H-cyclopenta[b]pyridine: A similar compound with a slightly different substitution pattern.
Cyclopenta[b]pyridine derivatives: These include various substituted derivatives with different functional groups.
Uniqueness
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its conformational restriction enhances its potency and selectivity towards biological targets compared to more flexible analogues .
属性
CAS 编号 |
87401-54-5 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC 名称 |
1,4-dimethyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine |
InChI |
InChI=1S/C10H19N/c1-8-6-7-11(2)10-5-3-4-9(8)10/h8-10H,3-7H2,1-2H3 |
InChI 键 |
BEWXYPZHCLQGRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(C2C1CCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)

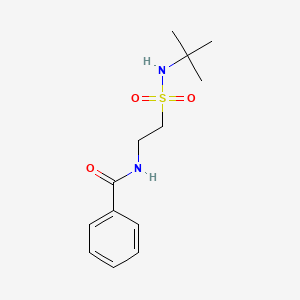
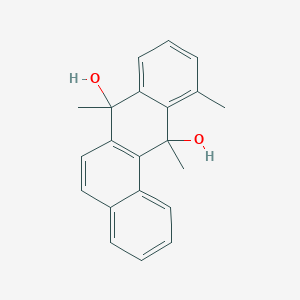
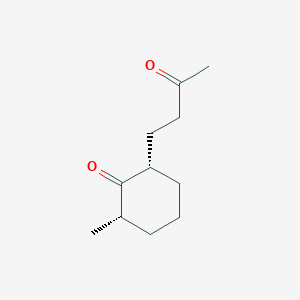

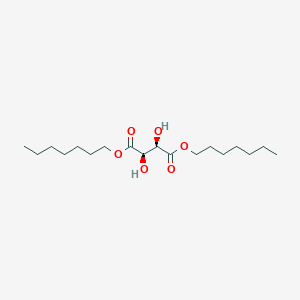
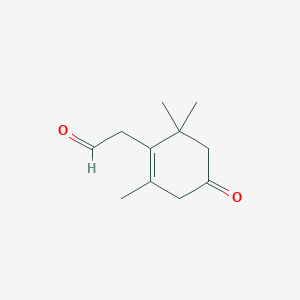
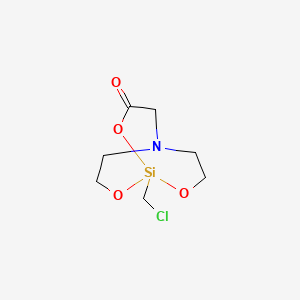
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)
![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)
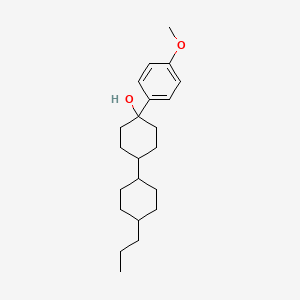
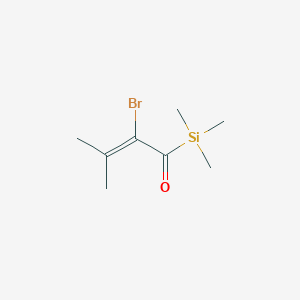
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)
